molecular formula C10H11N3 B1345061 N-Methyl-1-quinoxalin-6-ylmethanamine CAS No. 179873-39-3

N-Methyl-1-quinoxalin-6-ylmethanamine

Cat. No. B1345061
M. Wt: 173.21 g/mol
InChI Key: QRZKMXOFPHWLCH-UHFFFAOYSA-N
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Description

N-Methyl-1-quinoxalin-6-ylmethanamine (NMQX) is a synthetic compound that has been extensively studied for its potential applications in the field of scientific research. NMQX is a member of the quinoxaline family and is composed of a quinoxaline ring and a methylamine group. It has applications in various areas of science, including biochemistry, physiology, pharmacology, and medical research.

Scientific Research Applications

Catalytic Applications and Synthesis

Research on N-Methyl-1-quinoxalin-6-ylmethanamine and related compounds demonstrates their utility in catalytic processes and organic synthesis. For instance, they have been used in Rhodium(III)-catalyzed intermolecular amidation reactions via C(sp³)-H bond functionalization, yielding quinolin-8-ylmethanamine derivatives through a catalytic cycle involving a rhodacycle intermediate (Wang et al., 2014). Similarly, iron and cobalt dichloride complexes bearing 2-quinoxalinyl-6-iminopyridines have shown promise as catalysts for ethylene reactivity, with significant applications in polymerization and oligomerization (Sun et al., 2007).

Pharmaceutical Applications

The versatile structural framework of quinoxalines, including N-Methyl-1-quinoxalin-6-ylmethanamine, is crucial in the development of pharmaceutical agents. Quinoxalines exhibit a broad spectrum of pharmacological activities such as antifungal, antibacterial, antiviral, and antimicrobial properties. These compounds are integral to drugs targeting cancer, AIDS, plant viruses, and schizophrenia. Their significance is underscored in the quest for novel therapeutic agents, especially amidst the ongoing challenges posed by infectious diseases like SARS-COVID 19 (Khatoon & Abdulmalek, 2021).

Material Science Applications

In material science, quinoxaline derivatives, including N-Methyl-1-quinoxalin-6-ylmethanamine, have been explored for their potential in enhancing the properties of materials. For example, functionalizing carboxylated multi-wall nanotubes with derivatives of these compounds can modify their physical and chemical characteristics, showcasing their applicability in various technological advancements (Azizian et al., 2013).

Antimicrobial and Antiviral Activities

The antimicrobial activities of quinoxaline derivatives have been extensively studied, with findings indicating their efficacy against a range of bacterial and fungal strains. This underscores their potential as leads in the development of new antimicrobial agents, offering a promising avenue for addressing drug resistance and the need for more effective treatments (Vieira et al., 2014).

Environmental and Green Chemistry

Quinoxaline synthesis has seen innovations aimed at environmental sustainability, with methods employing fruit juices as catalysts. These green chemistry approaches highlight the shift towards more eco-friendly synthesis methods, reducing the environmental impact associated with chemical processes (Sheikh et al., 2020).

properties

IUPAC Name

N-methyl-1-quinoxalin-6-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3/c1-11-7-8-2-3-9-10(6-8)13-5-4-12-9/h2-6,11H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRZKMXOFPHWLCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC2=NC=CN=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501300804
Record name N-Methyl-6-quinoxalinemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501300804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methyl-1-quinoxalin-6-ylmethanamine

CAS RN

179873-39-3
Record name N-Methyl-6-quinoxalinemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=179873-39-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methyl-6-quinoxalinemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501300804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
PA Brough, L Baker, S Bedford, K Brown… - Journal of Medicinal …, 2017 - ACS Publications
… Thus, 34 (see SI) and N-methyl-1-quinoxalin-6-ylmethanamine were reacted as described to afford crude product that was purified by flash chromatography on silica gel eluting with a …
Number of citations: 27 pubs.acs.org

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